

# Entinostat pediatric versus adult maximum tolerated dose

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## Compound Focus: Entinostat

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## Entinostat Dosing: Pediatric vs. Adult Comparison

Feature	Pediatric Population (Recurrent/Refractory Solid Tumors)	Adult Population (Advanced Solid Tumors)
Recommended Phase 2 Dose (RP2D)	4 mg/m <sup>2</sup> once weekly [1] [2]	4-5 mg flat dose once weekly (or 6 mg/m <sup>2</sup> on a 6-week cycle) [3] [4]
MTD (Maximum Tolerated Dose)	Not reached (MTD was <b>not established</b> in the available pediatric trial) [1] [2]	6 mg/m <sup>2</sup> on a weekly schedule for 4 weeks of a 6-week cycle [3]
Dosing Schedule	Once per week on Days 1, 8, 15, 22 of a 28-day cycle [1]	Varies; once weekly or for 3 weeks of a 28-day cycle [3] [4]
Basis for RP2D	Pharmacokinetics (PK), Pharmacodynamics (PD), and tolerability [1] [5]	Tolerability and establishment of MTD [3]
Key Tolerability Findings	No dose-limiting toxicities (DLTs) observed during the trial [1] [2]	DLTs included hypophosphatemia, hyponatremia, and hypoalbuminemia [3]

Feature	Pediatric Population (Recurrent/Refractory Solid Tumors)	Adult Population (Advanced Solid Tumors)
Pharmacokinetics (PK)	3-fold higher drug exposure (AUC) than in adults on a similar schedule [1] [5]	Linear PK over 2-12 mg/m <sup>2</sup> dose range; long half-life (33-150 hours) [3]

## Detailed Experimental Protocols and Context

For researchers, the following details on the key clinical trials are essential:

- **Pediatric Trial (ADVL1513):** This was a **Phase 1, dose-escalation study** conducted by the Children's Oncology Group (COG) Pediatric Early Phase-Clinical Trial Network [1] [2]. It used a "rolling 6" design to evaluate two dose levels (3 mg/m<sup>2</sup> and 4 mg/m<sup>2</sup>) in children and adolescents (aged 6-20 years) with recurrent or refractory solid tumors, including central nervous system (CNS) tumors [1]. The primary objectives were to estimate the MTD and characterize the toxicity profile and pharmacokinetics. Pharmacodynamic studies confirmed **Entinostat's** biological activity by measuring increased acetylated lysine in peripheral blood leukocytes [1] [5].
- **Adult Trials:** The adult data is derived from multiple earlier Phase 1 studies in adults with refractory solid tumors and lymphoid malignancies [3]. These studies investigated various schedules and established the adult MTD. The tolerability profile in adults was characterized by hematological and electrolyte toxicities, which were not observed as DLTs in the pediatric trial [3] [1].

## Mechanism of Action and Rationale for Pediatric Investigation

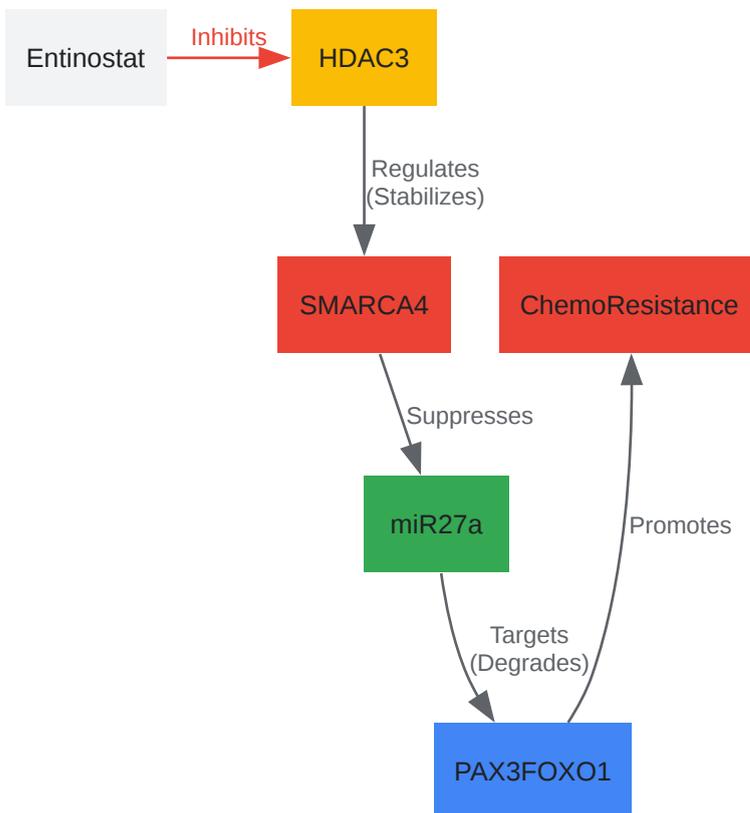
**Entinostat** is an oral, selective inhibitor of **Class I Histone Deacetylases (HDACs)**, primarily targeting HDAC1, HDAC2, HDAC3, and HDAC11 [3] [6]. Its mechanism involves:

- **Inducing histone hyperacetylation**, leading to a more open chromatin structure and reactivation of silenced tumor suppressor genes [6].
- **Promoting cell cycle arrest, differentiation, and apoptosis** in cancer cells [3] [6].
- **Synergizing with chemotherapy**, particularly in preclinical models of alveolar rhabdomyosarcoma (ARMS), where it disrupts an HDAC3-SMARCA4 circuit to sensitize cancer cells to cytotoxic drugs [7].

This mechanistic rationale, especially its potential to reverse chemotherapy resistance in specific pediatric cancers, supported its evaluation in the pediatric phase 1 trial [1] [7].

## Visualizing the Mechanistic Rationale in Pediatric Sarcoma

The following diagram illustrates the key signaling pathway investigated in preclinical studies for pediatric rhabdomyosarcoma, which provides the rationale for combining **Entinostat** with chemotherapy.



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### **Entinostat's** Role in Sensitizing ARMS to Chemotherapy

This model shows how **Entinostat**, by inhibiting HDAC3, can disrupt a key resistance pathway and enhance the efficacy of conventional chemotherapies in fusion-positive alveolar rhabdomyosarcoma [7].

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## References

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